

NOR-1 ChIP-seq protocol for identifying binding sites

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Compound of Interest

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Application Notes and Protocols for NOR-1 ChIP-seq

Identifying Genome-Wide Binding Sites of the Orphan Nuclear Receptor NOR-1

Audience: Researchers, scientists, and drug development professionals.

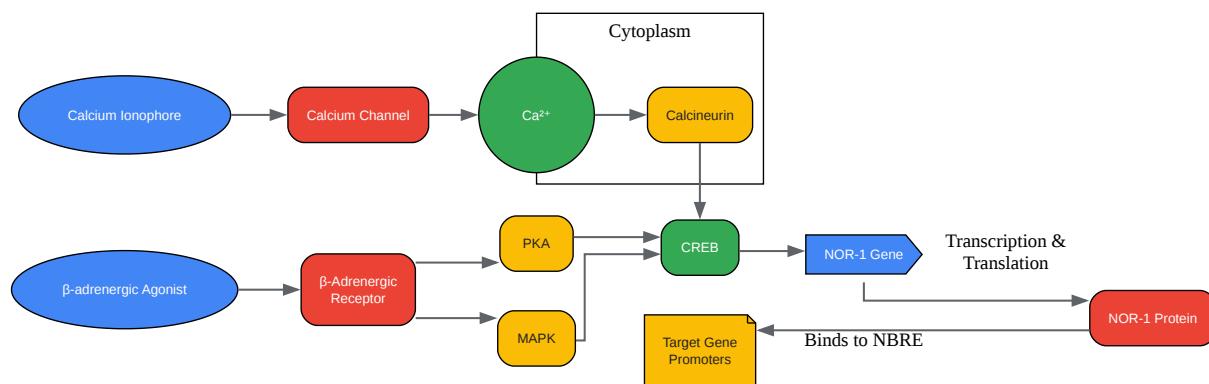
Introduction

Neuron-derived orphan receptor 1 (**NOR-1**), also known as Nuclear Receptor Subfamily 4 Group A Member 3 (NR4A3), is a ligand-independent transcription factor that plays a crucial role in a variety of physiological processes, including neuronal function, metabolism, inflammation, and vascular remodeling.^{[1][2][3]} As an immediate-early gene, **NOR-1** expression is rapidly induced by a range of stimuli, such as growth factors and β -adrenergic signaling, allowing it to quickly modulate gene expression programs in response to cellular cues.^{[1][4]} Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like **NOR-1**, providing critical insights into its regulatory networks and downstream target genes.

These application notes provide a detailed protocol for performing **NOR-1** ChIP-seq to identify its direct binding sites on a genomic scale.

Signaling Pathways Involving NOR-1 Activation

NOR-1 expression and its subsequent binding to DNA are regulated by several signaling pathways. A key pathway involves β -adrenergic receptor stimulation, which can be triggered by agonists like isoproterenol. This leads to the activation of Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) cascades, culminating in the phosphorylation of cAMP response element-binding protein (CREB). Activated CREB then binds to the **NOR-1** promoter, inducing its transcription.[1][4] Another important pathway is initiated by increased intracellular calcium levels, which activate calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase.



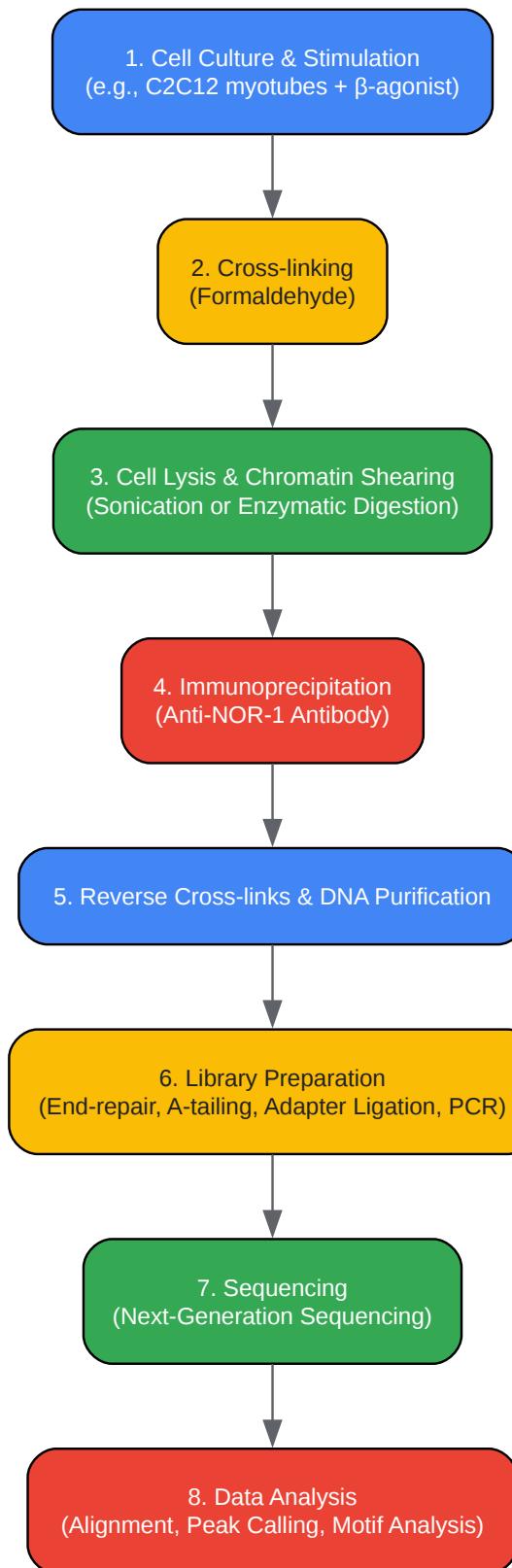
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Caption: NOR-1 Signaling Pathway Activation.

NOR-1 ChIP-seq Experimental Workflow

The ChIP-seq protocol for **NOR-1** involves several key stages, from cell culture and treatment to data analysis. The general workflow includes cross-linking of protein-DNA complexes,

chromatin fragmentation, immunoprecipitation with a **NOR-1** specific antibody, DNA purification, library preparation, and high-throughput sequencing.



[Click to download full resolution via product page](#)**Caption: NOR-1 ChIP-seq Experimental Workflow.**

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Culture and Treatment:

- Cell Line: C2C12 myotubes are a relevant model for studying **NOR-1** in skeletal muscle.[\[1\]](#)
- Culture Conditions: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. To differentiate into myotubes, switch to DMEM with 2% horse serum for 4-6 days.
- Stimulation: To induce **NOR-1** expression, treat differentiated myotubes with a β 2-adrenergic receptor agonist (e.g., 100 nM isoproterenol) for a time course (e.g., 30-60 minutes) prior to harvesting.[\[4\]](#)

2. Cross-linking:

- Add formaldehyde directly to the culture medium to a final concentration of 1%.
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing:

- Scrape the cells in PBS and pellet by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
- Isolate the nuclei by dounce homogenization or centrifugation.

- Resuspend the nuclear pellet in a shearing buffer.
- Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimization of shearing is a critical step.

4. Immunoprecipitation (IP):

- Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
- Take an aliquot of the pre-cleared chromatin as the "input" control.
- Incubate the remaining chromatin overnight at 4°C with a ChIP-validated **NOR-1** antibody (e.g., Santa Cruz Biotechnology, sc-393903 or sc-393902, which are listed as suitable for ChIP applications).[5][6] A negative control IP with a non-specific IgG antibody should also be performed.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

5. Reverse Cross-links and DNA Purification:

- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

6. Library Preparation and Sequencing:

- Prepare the ChIP and input DNA for sequencing using a library preparation kit (e.g., Illumina ChIP-seq Sample Preparation Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

- Perform size selection of the library to enrich for fragments of the desired size.
- Quantify the library and perform high-throughput sequencing on a platform such as the Illumina HiSeq.

7. Data Analysis:

- Align the sequencing reads to the appropriate reference genome.
- Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the **NOR-1** IP sample compared to the input control.
- Perform motif analysis on the identified peaks to determine if they are enriched for the known **NOR-1** binding motif (NBRE: 5'-AAAAGGTCA-3').
- Annotate the peaks to identify the nearest genes and perform gene ontology analysis to understand the biological processes regulated by **NOR-1**.

Quantitative Data Summary

While a comprehensive public **NOR-1** ChIP-seq dataset is not yet readily available, studies have identified specific gene promoters to which **NOR-1** is recruited. This table summarizes validated **NOR-1** target gene promoters and the expected outcome of a successful ChIP-qPCR or ChIP-seq experiment.

Cell Type	Treatment	Validated Target Gene Promoter	Expected Outcome	Reference
Skeletal Muscle Cells (e.g., C2C12)	β2-adrenergic agonist	Lipin-1α	Enrichment of NOR-1 binding	[1]
Skeletal Muscle Cells (e.g., C2C12)	β2-adrenergic agonist	PDK4	Enrichment of NOR-1 binding	[1]

Conclusion

This application note provides a comprehensive protocol for performing **NOR-1** ChIP-seq to identify its genome-wide binding sites. By understanding the direct downstream targets of **NOR-1**, researchers can gain valuable insights into its role in various physiological and pathological processes, potentially identifying new therapeutic targets for a range of diseases. The success of this protocol is highly dependent on the use of a validated antibody and careful optimization of the experimental conditions for the specific cell type of interest.

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